Home > Products > Screening Compounds P102960 > Atrial natriuretic factor (5-27)
Atrial natriuretic factor (5-27) - 89139-54-8

Atrial natriuretic factor (5-27)

Catalog Number: EVT-354714
CAS Number: 89139-54-8
Molecular Formula: C98H156N34O32S2
Molecular Weight: 2386.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atrial Natriuretic Factor (ANF) (5-27) is a truncated form of the naturally occurring cardiac hormone, Atrial Natriuretic Peptide (ANP). While ANP is typically 28 amino acids long, ANF (5-27) lacks the first four amino acids. This variation is significant as it exhibits different biological activities compared to the full-length peptide. [] ANF (5-27) is classified as a natriuretic peptide hormone primarily involved in regulating fluid and electrolyte balance. It exerts its effects by binding to specific receptors, initiating intracellular signaling cascades. []

Source: ANF peptides are primarily synthesized and released by cardiac myocytes in the atria of the heart in response to various stimuli, including atrial stretch due to increased blood volume. []

Atrial Natriuretic Factor (99-126)

Compound Description: Atrial Natriuretic Factor (99-126), also known as α-rat Atrial Natriuretic Peptide, is a 28-amino acid peptide belonging to the atrial natriuretic peptide family. It exhibits potent diuretic, natriuretic, and vasodilatory effects. Research suggests that Atrial Natriuretic Factor (99-126) exerts its effects by binding to specific receptors, particularly in the kidney, vascular smooth muscle, and adrenal glands .

Relevance: Atrial Natriuretic Factor (99-126) is a longer peptide containing the entire sequence of Atrial Natriuretic Factor (5-27) within its structure . Both peptides belong to the atrial natriuretic peptide family and share significant sequence homology, suggesting similar biological activities.

Atriopeptin I

Compound Description: Atriopeptin I, also known as rat Atrial Natriuretic Factor (103-123), is a 21-amino acid peptide belonging to the atrial natriuretic peptide family. Similar to other ANPs, it possesses diuretic, natriuretic, and smooth muscle relaxant properties . Studies show that Atriopeptin I can effectively inhibit aldosterone release from adrenal glomerulosa cells, further contributing to its role in fluid and electrolyte balance .

Relevance: Atriopeptin I is a shorter fragment of Atrial Natriuretic Factor (99-126) and shares a significant portion of its amino acid sequence with Atrial Natriuretic Factor (5-27) . They belong to the same chemical class and demonstrate comparable biological activities.

Atriopeptin II

Compound Description: Atriopeptin II is a 23-amino acid synthetic analog of Atrial Natriuretic Factor. It demonstrates potent diuretic and natriuretic properties, primarily mediated through its actions on the kidneys . Studies indicate that Atriopeptin II can increase glomerular filtration rate and induce vasodilation, contributing to its overall effect on fluid balance .

Relevance: Atriopeptin II, while synthetically derived, shares significant sequence homology with naturally occurring Atrial Natriuretic Factors, including Atrial Natriuretic Factor (5-27) . This close structural similarity translates into similar biological activities, particularly in regulating fluid and electrolyte balance.

Atriopeptin III

Compound Description: Atriopeptin III is a 24-amino acid synthetic analog of Atrial Natriuretic Factor known for its potent diuretic and natriuretic effects . Research suggests that it acts by binding to specific receptors on various cells, including vascular smooth muscle cells, leading to an increase in intracellular cyclic GMP levels . This increase in cyclic GMP is thought to mediate the vasorelaxant and potentially the diuretic and natriuretic effects of Atriopeptin III.

α-human Atrial Natriuretic Peptide

Compound Description: α-human Atrial Natriuretic Peptide is the human equivalent of α-rat Atrial Natriuretic Peptide. It exhibits similar biological activities, including diuresis, natriuresis, and vasodilation, playing a crucial role in maintaining cardiovascular homeostasis .

Source

Atrial natriuretic factor is produced primarily in the atrial myocytes of the heart. The synthesis of this peptide is encoded by the NPPA gene located on chromosome 1. The gene expression is stimulated by mechanical stretching of the atrial walls, which occurs when there is an increase in blood volume .

Classification

Atrial natriuretic factor belongs to a family of hormones known as natriuretic peptides, which includes brain natriuretic peptide and C-type natriuretic peptide. These peptides share structural similarities and are involved in cardiovascular homeostasis .

Synthesis Analysis

Methods

The synthesis of atrial natriuretic factor begins with the transcription of the NPPA gene into messenger RNA, which is then translated into a precursor polypeptide known as preproANP. This high molecular mass polypeptide consists of 151 amino acids. Post-translational modifications occur where a 25-amino-acid signal sequence is cleaved off, yielding proANP, a 126-amino-acid peptide stored in intracellular granules .

Technical Details

Upon stimulation—typically through increased atrial stretch or hormonal signals—proANP is released and cleaved by the cardiac transmembrane serine protease corin to produce the biologically active form, which consists of 28 amino acids. This active form can then exert its physiological effects through specific receptors .

Molecular Structure Analysis

Structure

The molecular structure of atrial natriuretic factor consists of a ring structure formed by disulfide bonds between cysteine residues. The active form (5-27) specifically refers to a fragment that retains biological activity and includes essential amino acids for receptor binding .

Data

The complete sequence of atrial natriuretic factor includes various functional domains that interact with its receptor, primarily the A-type natriuretic peptide receptor (NPR-A), leading to downstream signaling cascades involving cyclic guanosine monophosphate .

Chemical Reactions Analysis

Reactions

Atrial natriuretic factor participates in several biochemical reactions upon binding to its receptors. The primary reaction involves the activation of guanylate cyclase, which converts guanosine triphosphate to cyclic guanosine monophosphate. This secondary messenger mediates various physiological responses such as vasodilation and increased renal sodium excretion .

Technical Details

The binding affinity and specificity for NPR-A are critical for its function. Additionally, atrial natriuretic factor can also interact with NPR-C, which serves primarily as a clearance receptor, modulating its availability in circulation .

Mechanism of Action

Process

Upon release into circulation, atrial natriuretic factor binds to its receptors located on target cells in the kidneys and vasculature. This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels. Elevated cyclic guanosine monophosphate activates protein kinase G, resulting in phosphorylation events that promote vasodilation and inhibit sodium reabsorption in renal tubules .

Data

Research indicates that atrial natriuretic factor significantly increases glomerular filtration rate and alters renal blood flow dynamics, enhancing sodium and water excretion .

Physical and Chemical Properties Analysis

Physical Properties

Atrial natriuretic factor is characterized by its solubility in water due to its peptide nature. It has a relatively short half-life in circulation, necessitating rapid synthesis for sustained physiological effects.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 3,200 Da for the active form.
  • Stability: Sensitive to temperature and pH changes; requires careful handling during experimental procedures.
  • Reactivity: Can undergo post-translational modifications such as glycosylation .
Applications

Scientific Uses

Atrial natriuretic factor has significant applications in clinical medicine and research:

  • Heart Failure Treatment: Used as a biomarker for diagnosing heart failure due to its elevated levels in patients with this condition.
  • Hypertension Management: Investigated for its potential therapeutic roles in managing hypertension through its vasodilatory effects.
  • Research Tool: Employed in studies exploring cardiovascular physiology and pathophysiology due to its regulatory roles in fluid balance and blood pressure homeostasis .
Introduction to Atrial Natriuretic Factor (5-27) in Cardiovascular Research

Discovery and Historical Context of ANF Fragments in Hormonal Regulation

The identification of Atrial Natriuretic Factor (ANF) fragments emerged from foundational research initiated by Adolfo de Bold's landmark 1981 experiment. His team demonstrated that atrial myocardial extracts injected intravenously in rats provoked a rapid natriuretic response, establishing the heart as an endocrine organ [5] [10]. Subsequent biochemical characterization revealed that the 126-amino acid proANP precursor undergoes proteolytic processing by the transmembrane serine protease corin, generating multiple bioactive fragments [5] [6]. The mid-regional fragment ANF (5-27), also termed proANP(31–67) due to its position in the prohormone sequence, was isolated from human plasma and shown to exhibit unique biological activities distinct from the classical 28-amino acid C-terminal ANP (ANP99-126) [6]. This discovery challenged the initial paradigm that the disulfide-bonded ring structure (residues 7-23 in ANP99-126) was essential for all bioactivity, revealing that linear fragments within the N-terminal proANP region possess significant hormonal functions [6].

Table 1: Key Discoveries in ANF Fragment Research

YearDiscoverySignificance
1981de Bold's atrial extract injectionEstablished cardiac endocrine function [5]
1984Identification of corin-mediated proANP processingRevealed proteolytic generation of multiple fragments [6]
1990sIsolation of proANP(31–67) from human plasmaDemonstrated bioactivity of mid-regional linear fragments [6]
2000sCharacterization of ANF (5-27) receptorsIdentified novel signaling pathways beyond NPR-A [5]

Role of ANF (5-27) in the Natriuretic Peptide Family and Evolutionary Significance

ANF (5-27) occupies a distinct niche within the natriuretic peptide (NP) family, which includes ANP, BNP (brain natriuretic peptide), and CNP (C-type natriuretic peptide) [4] [7]. While all NPs share a conserved 17-amino acid ring structure stabilized by a disulfide bond, ANF (5-27) lacks this ring yet retains significant bioactivity. This fragment exhibits evolutionary conservation across mammals, suggesting non-redundant physiological roles [4] [6]. Unlike classical ANP, which functions primarily as a circulating hormone regulating acute blood pressure and volume homeostasis, ANF (5-27) demonstrates tissue-specific actions with prolonged effects on sodium excretion and vascular function [6]. Its resistance to degradation by neutral endopeptidases (NEP) confers a longer plasma half-life compared to ANP99-126 (minutes vs. hours), enabling sustained physiological modulation [5] [9]. Evolutionary analysis indicates that the proANP sequence giving rise to ANF (5-27) emerged early in vertebrate development, paralleling the adaptation to terrestrial environments where precise sodium conservation became critical [4] [7].

Table 2: Comparative Features of Natriuretic Peptides

PeptideOriginPrimary ReceptorKey Functions
ANP99-126 (classical ANP)Cardiac atriaNPR-AAcute vasodilation, natriuresis [4]
ANF (5-27) / proANP(31–67)proANP cleavageNPR-C / novel targetsSustained sodium excretion, endothelial modulation [6]
BNPCardiac ventriclesNPR-AVolume overload response, HF biomarker [9]
CNPEndothelium, brainNPR-BVasodilation, bone growth [7]

Theoretical Frameworks for Fragment-Specific Bioactivity in Endothelial Systems

The bioactivity of ANF (5-27) is governed by unique molecular interactions distinct from classical ANP signaling. Three key theoretical frameworks explain its endothelial and renal effects:

  • Receptor Selectivity Theory: ANF (5-27) binds preferentially to the natriuretic peptide receptor-C (NPR-C), a clearance receptor that lacks guanylyl cyclase activity [1] [5] [7]. NPR-C activation triggers inhibitory G-proteins (Gi), suppressing adenylate cyclase and reducing intracellular cAMP. This pathway modulates endothelial permeability and inhibits vascular smooth muscle proliferation, counteracting angiotensin II effects [5]. Unlike NPR-A (ANP's primary receptor), NPR-C signaling elevates intracellular calcium via phospholipase C (PLC) activation, explaining ANF (5-27)'s prolonged vascular effects [1] [7].

  • Glycocalyx Interaction Model: ANF (5-27) induces shedding of the endothelial glycocalyx through NPR-C-mediated matrix metalloproteinase (MMP) activation [3]. Hypervolemia experiments demonstrate that elevated ANP fragments increase serum concentrations of glycocalyx components (hyaluronan, syndecan-1) by 80%, enhancing vascular permeability and third-spacing of fluids [3]. This mechanism provides a theoretical basis for ANF (5-27)'s role in transvascular fluid shifts during volume overload.

  • cGMP-Independent Signaling: While classical ANP signals via cGMP-dependent pathways, ANF (5-27) activates mitogen-activated protein kinases (MAPKs) and RhoA/Rho kinase cascades [6]. Preclinical models show these pathways regulate endothelial cytoskeletal reorganization, increasing capillary permeability and promoting sustained natriuresis independent of glomerular filtration rate changes [5] [6]. This framework explains the fragment's ability to modulate renal sodium handling without altering systemic blood pressure.

Table 3: Molecular Mechanisms of ANF (5-27) Bioactivity

Target SystemSignaling PathwayFunctional Outcome
Endothelial cellsNPR-C → Gi → ↓cAMP → PLC → Ca²⁺ releaseIncreased vascular permeability [1] [3]
Renal tubulesNPR-C → MAPK → ENaC inhibitionReduced sodium reabsorption [5] [6]
Vascular smooth muscleNPR-C → RhoA/ROCK → cytoskeletal modulationAntiproliferative effects [6]
Adipose tissueUnclear receptor → lipase activationLipolysis and adiponectin release [5]

These frameworks establish ANF (5-27) as a multifunctional modulator of endothelial and renal function with therapeutic implications for hypertension, heart failure, and metabolic disorders. Its distinct signaling profile positions it as a complementary regulator to classical NPs within the cardiovascular endocrine network [5] [6] [7].

Properties

CAS Number

89139-54-8

Product Name

Atrial natriuretic factor (5-27)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C98H156N34O32S2

Molecular Weight

2386.6 g/mol

InChI

InChI=1S/C98H156N34O32S2/c1-8-48(5)76-93(161)115-38-71(140)116-50(7)78(146)120-56(26-27-68(100)137)83(151)128-63(42-134)82(150)114-39-73(142)118-58(31-47(3)4)80(148)113-40-74(143)119-66(91(159)125-61(34-69(101)138)87(155)129-65(44-136)89(157)124-60(33-52-21-14-11-15-22-52)86(154)122-57(95(163)164)25-18-30-110-98(106)107)45-165-166-46-67(130-90(158)64(43-135)127-79(147)53(99)41-133)92(160)123-59(32-51-19-12-10-13-20-51)81(149)112-36-70(139)111-37-72(141)117-54(23-16-28-108-96(102)103)84(152)132-77(49(6)9-2)94(162)126-62(35-75(144)145)88(156)121-55(85(153)131-76)24-17-29-109-97(104)105/h10-15,19-22,47-50,53-67,76-77,133-136H,8-9,16-18,23-46,99H2,1-7H3,(H2,100,137)(H2,101,138)(H,111,139)(H,112,149)(H,113,148)(H,114,150)(H,115,161)(H,116,140)(H,117,141)(H,118,142)(H,119,143)(H,120,146)(H,121,156)(H,122,154)(H,123,160)(H,124,157)(H,125,159)(H,126,162)(H,127,147)(H,128,151)(H,129,155)(H,130,158)(H,131,153)(H,132,152)(H,144,145)(H,163,164)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t48-,49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,76-,77-/m0/s1

InChI Key

MAGGONBKRAPXMU-KJZYAOAHSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

alpha-r-ANP (5-27)
ANF (5-27)
ANP (5-27)
atrial natriuretic factor (5-27)
atriopeptin (5-27)

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.